

An In-depth Technical Guide on the Toxicokinetics of Diglycolic Acid

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Compound of Interest

Compound Name: Diglycolic acid-d4

Cat. No.: B15088418

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Disclaimer: This guide details the toxicokinetics of diglycolic acid (DGA). There is currently no specific toxicokinetic data available for its deuterated form, **diglycolic acid-d4**. The information presented herein pertains to the non-labeled compound and is intended for researchers, scientists, and drug development professionals.

Diglycolic acid is a dicarboxylic acid that is a key metabolite of diethylene glycol (DEG), a compound that has been implicated in numerous mass poisonings. The toxicity of DEG is primarily attributed to the formation of DGA, which is particularly injurious to the kidneys.^{[1][2]} This guide provides a comprehensive overview of the available data on the toxicokinetics of DGA, including its distribution and elimination, as well as the experimental methodologies used to obtain this information.

Data Presentation

The following tables summarize the quantitative data on the distribution and concentration of diglycolic acid in various biological matrices from animal studies and human poisoning cases.

Table 1: Tissue Distribution of Diglycolic Acid in Rats

Species	Dose and Route	Tissue	Concentration	Time Point	Reference
Wistar Rat	300 mg/kg (oral gavage)	Kidney	Significant accumulation	48 hours	[3]
Wistar Rat	300 mg/kg (oral gavage)	Liver	Significant accumulation	48 hours	[3]
Wistar Rat	(Following DEG administration)	Kidney	Up to 100x higher than blood	Not specified	[3][4]
Wistar and Fischer-344 Rats	10 g/kg DEG (oral gavage)	Kidney	Markedly elevated	48 hours	[2]

Table 2: Concentration of Diglycolic Acid in Human Biological Fluids

Matrix	Condition	Concentration Range	Reference
Whole Blood	Mass poisoning victims	2 - 108 µg/mL	[5]
Serum	Panama mass poisoning cases	Median: 40.7 µg/mL (Range: 22.6 - 75.2 µg/mL)	[6]
Urine	Panama mass poisoning cases	Median: 28.7 µg/mL (Range: 14 - 118.4 µg/mL)	[6]
Cerebrospinal Fluid	Panama mass poisoning cases	Median: 2.03 µg/mL (Range: < LLQ - 7.47 µg/mL)	[7]

Experimental Protocols

The toxicokinetic data for diglycolic acid has been primarily derived from in vivo studies in rats and analysis of samples from human poisoning incidents. The methodologies employed in these studies are detailed below.

In Vivo Animal Studies

- **Animal Models:** The most commonly used animal models are adult male Wistar rats, Wistar-Han rats, and Fischer-344 rats.[\[2\]](#)[\[3\]](#)[\[8\]](#)
- **Dosing Regimen:**
 - For direct DGA administration, a single oral gavage is typically used, with doses ranging from 100 mg/kg to 300 mg/kg.[\[3\]](#)
 - For studies investigating DGA as a metabolite, diethylene glycol (DEG) is administered via oral gavage at doses ranging from 2 g/kg to 10 g/kg.[\[2\]](#)
- **Sample Collection:**
 - Urine is collected at regular intervals, often every 6 to 12 hours, to monitor the excretion of DGA.[\[3\]](#)
 - Blood, kidneys, and liver are typically collected at the termination of the study, which is often 48 hours post-dosing, for analysis of DGA concentrations.[\[2\]](#)[\[3\]](#)

Analytical Methodology for Diglycolic Acid Quantification

The quantification of diglycolic acid in biological matrices is a critical component of toxicokinetic studies. The primary analytical techniques used are gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[\[5\]](#)[\[9\]](#)

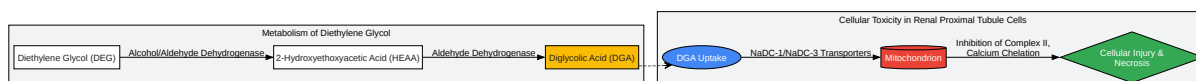
- **Sample Preparation:** Biological samples (e.g., whole blood, urine, tissue homogenates) are first subjected to a sample preparation procedure. This typically involves protein precipitation, followed by extraction of the analyte.
- **Derivatization:** To improve the chromatographic properties and sensitivity of DGA for GC-MS analysis, a derivatization step is often employed. This converts the polar carboxylic acid

groups into more volatile esters.

- Internal Standards: To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard, such as **diglycolic acid-d4**, is added to the samples prior to preparation.
- Instrumentation:
 - GC-MS: The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer.
 - GC-MS/MS: For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer is used, which allows for the monitoring of specific precursor-to-product ion transitions.
- Alternative Methods: Ion chromatography with suppressed conductivity and negative ion electrospray ionization with mass spectrometry has also been utilized for the analysis of DGA.^[10]

Metabolic and Toxicity Pathway of Diglycolic Acid

Diglycolic acid is not an endogenous compound but is formed from the metabolism of diethylene glycol. The subsequent uptake of DGA into renal cells and its intracellular actions are key to its toxicity.



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Caption: Metabolism of diethylene glycol to diglycolic acid and its subsequent cellular toxicity pathway.

The metabolism of DEG to DGA is a critical activation step, as DGA is the primary mediator of toxicity.[1] DGA is actively transported into renal proximal tubule cells by sodium-dependent dicarboxylate transporters, NaDC-1 and NaDC-3.[8] This active transport leads to the accumulation of DGA within these cells to concentrations much higher than in the blood.[3]

Once inside the cell, DGA exerts its toxic effects primarily through mitochondrial dysfunction. It has been shown to chelate intracellular calcium and inhibit Complex II of the electron transport chain.[11] This disruption of cellular energy metabolism and ion homeostasis ultimately leads to cell injury and necrosis, which manifests as the acute kidney injury observed in DEG poisoning. [1] The inhibition of DEG metabolism has been shown to prevent this target organ toxicity, further underscoring the central role of DGA.

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